

An In-depth Technical Guide to Methyl 3-bromo-4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3-bromo-4-(dimethylamino)benzoate
Cat. No.:	B1390777

[Get Quote](#)

Abstract: **Methyl 3-bromo-4-(dimethylamino)benzoate** is a substituted aromatic compound with significant utility as a versatile building block in organic synthesis. Its trifunctional nature—featuring an ester, a dimethylamino group, and a reactive bromine atom—makes it a valuable precursor for the development of complex molecular architectures, particularly in the fields of pharmaceutical and materials science. This guide provides an in-depth analysis of its core chemical properties, spectroscopic profile, synthesis, reactivity, and safe handling protocols, designed for researchers, chemists, and professionals in drug development.

Core Physicochemical and Structural Properties

Methyl 3-bromo-4-(dimethylamino)benzoate, identified by CAS Number 71695-21-1, is a polysubstituted benzene derivative.^[1] The strategic placement of its functional groups dictates its chemical behavior and utility. The electron-donating dimethylamino group strongly activates the aromatic ring, while the bromine atom provides a reactive site for cross-coupling reactions. The methyl ester offers a site for hydrolysis or amidation to further diversify the molecular structure.

Structural Diagram

The structural formula reveals a methyl benzoate core with a bromine atom at position 3 and a dimethylamino group at position 4.

Caption: Chemical structure of **Methyl 3-bromo-4-(dimethylamino)benzoate**.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound.

Property	Value	Source
CAS Number	71695-21-1	[1]
Molecular Formula	<chem>C10H12BrNO2</chem>	[1] [2]
Molecular Weight	258.11 g/mol	[3]
Appearance	Solid (form may vary)	General chemical knowledge
Purity	Typically ≥97%	[1]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of **Methyl 3-bromo-4-(dimethylamino)benzoate**. The expected data provides a reference for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the N-methyl protons. The aromatic protons will exhibit splitting patterns influenced by their positions relative to the substituents. The powerful electron-donating effect of the N(CH₃)₂ group will shield ortho and para protons, shifting them upfield, while the bromine and ester groups will have deshielding effects.
- ¹³C NMR: The carbon NMR will show signals for each unique carbon atom. The carbonyl carbon of the ester will appear significantly downfield (~165-170 ppm). Aromatic carbons will resonate in the 110-150 ppm region, with their specific shifts determined by the electronic effects of the attached groups. The N-methyl carbons and the ester methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is critical for identifying key functional groups. Expected characteristic absorption bands include:

- C=O Stretch (Ester): A strong, sharp peak around $1720\text{-}1700\text{ cm}^{-1}$.
- C-N Stretch (Aromatic Amine): A peak in the $1360\text{-}1250\text{ cm}^{-1}$ region.
- C-O Stretch (Ester): Bands in the $1300\text{-}1000\text{ cm}^{-1}$ range.
- Aromatic C-H Stretch: Signals typically above 3000 cm^{-1} .
- C-Br Stretch: A peak in the fingerprint region, usually between $600\text{-}500\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

- Molecular Ion Peak (M^+): A key feature will be the isotopic pattern for bromine. The molecular ion will appear as two peaks of nearly equal intensity, one for the ^{79}Br isotope (M^+) and one for the ^{81}Br isotope ($M+2$), confirming the presence of a single bromine atom. The expected m/z for the primary molecular ion is approximately 257/259.

Synthesis and Reactivity

Representative Synthetic Pathway

A common and logical approach to synthesizing **Methyl 3-bromo-4-(dimethylamino)benzoate** is through the electrophilic bromination of its precursor, Methyl 4-(dimethylamino)benzoate.

Rationale for the Synthetic Choice: The dimethylamino group is a strong activating, ortho-, para-directing group. Since the para position is blocked by the methyl ester, bromination is directed to the ortho positions (3 and 5). Careful control of reaction conditions is necessary to favor mono-bromination at the C3 position.

Caption: Synthetic route via electrophilic bromination.

Protocol: Electrophilic Bromination

- **Dissolution:** Dissolve Methyl 4-(dimethylamino)benzoate (1.0 eq) in a suitable solvent such as glacial acetic acid or a halogenated solvent like dichloromethane.
- **Temperature Control:** Cool the solution in an ice bath (0-5 °C). This is crucial to moderate the highly activating nature of the dimethylamino group and prevent over-bromination (di-substitution).
- **Reagent Addition:** Slowly add a solution of bromine (Br₂) (1.0-1.1 eq) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains low.
- **Reaction:** Allow the reaction to stir at a low temperature for several hours, monitoring its progress by Thin Layer Chromatography (TLC).
- **Workup:** Quench the reaction by adding a solution of sodium thiosulfate to consume excess bromine. Neutralize the acid with a saturated sodium bicarbonate solution.
- **Extraction & Purification:** Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Key Reactivity and Applications as a Building Block

The true value of this compound lies in its capacity as a trifunctional building block in drug discovery and materials science.^{[4][5]} The p-aminobenzoic acid (PABA) scaffold, from which this molecule is derived, is found in over 180 commercial drugs, highlighting its importance.^[5] [\[6\]](#)

- **Suzuki and Stille Cross-Coupling:** The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C3 position, rapidly building molecular complexity.
- **Ester Modification:** The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common linkage in pharmaceuticals) or reduced to a primary alcohol.

- Dimethylamino Group: While generally stable, the dimethylamino group profoundly influences the electronic properties of the ring and can participate in complex formation with metal centers.

Caption: Reactivity and derivatization potential.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. While specific toxicity data for this exact compound is limited, data from structurally similar chemicals provides guidance.

Hazard Classification (Anticipated):

- Causes skin irritation.[7]
- Causes serious eye irritation.[8][9]
- May cause respiratory irritation.[7][9]

Protocol for Safe Handling

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][10]
- Exposure Avoidance: Avoid all personal contact, including breathing dust and contact with skin and eyes.[10] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[11]

First Aid Measures

- Eye Contact: Immediately rinse cautiously with water for several minutes.[8][11] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]

- Skin Contact: Wash the affected area with plenty of soap and water.[8][11] If skin irritation occurs, seek medical advice.[9]
- Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8] Call a poison center or doctor if you feel unwell.[9]
- Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9][11] Keep away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8]

Conclusion

Methyl 3-bromo-4-(dimethylamino)benzoate is a strategically designed chemical intermediate with high potential for synthetic chemistry. Its well-defined reactive sites allow for predictable and versatile transformations, making it an asset in the synthesis of novel compounds for drug discovery programs and materials research. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-bromo-4-(dimethylamino)benzoate | CAS 71695-21-1 | Sun-shinechem [sun-shinechem.com]

- 2. Methyl 3-bromo-4-(dimethylamino)benzoate | C10H12BrNO2 | CID 44828978 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug evolution: p-aminobenzoic acid as a building block - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-bromo-4-(dimethylamino)benzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1390777#methyl-3-bromo-4-dimethylamino-benzoate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com